1,3-Linolein-2-olein
Overview
Description
1,3-Linolein-2-olein is a triglyceride, a type of lipid molecule composed of one glycerol molecule esterified with three fatty acids. Specifically, it consists of two linoleic acid molecules and one oleic acid molecule. This compound is known for its antileishmanial properties and is used in various scientific research applications .
Preparation Methods
1,3-Linolein-2-olein can be synthesized through enzymatic esterification reactions. The process involves the esterification of glycerol with linoleic acid and oleic acid. The optimal conditions for this reaction include a reaction temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, a molar ratio of glycerol to linoleic acid of 1:3, and a reaction time of 8 hours. The crude product is then purified using silica gel column chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
1,3-Linolein-2-olein undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides and hydroperoxides, while reduction can result in the formation of alcohols .
Scientific Research Applications
1,3-Linolein-2-olein has several scientific research applications. It is used as an antileishmanial agent, inhibiting the growth of promastigotes and amastigotes of the parasite Leishmania. This compound is also used in the study of lipid metabolism and the development of lipid-based drug delivery systems. Additionally, it has applications in the food and cosmetic industries as an emulsifier and stabilizer .
Mechanism of Action
The mechanism of action of 1,3-Linolein-2-olein as an antileishmanial agent involves the inhibition of promastigotes and amastigotes of the parasite Leishmania. The compound interferes with the parasite’s lipid metabolism, leading to its death. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound disrupts the integrity of the parasite’s cell membrane .
Comparison with Similar Compounds
1,3-Linolein-2-olein is similar to other triglycerides such as 1,3-Olein-2-Linolein and 1,2-Olein-3-Linolein. its unique composition of two linoleic acid molecules and one oleic acid molecule gives it distinct properties, particularly its antileishmanial activity. Other similar compounds include 1,3-Olein-2-Palmitin and 1,2-Olein-3-Palmitin, which have different fatty acid compositions and are used in different applications .
Properties
IUPAC Name |
1,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propan-2-yl (Z)-octadec-9-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-30,54H,4-15,18,21-24,31-53H2,1-3H3/b19-16-,20-17-,28-25-,29-26-,30-27- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCIYKUZOQISE-GGDOOUPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315773 | |
Record name | Triglyceride LOL,sn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(18:2(9Z,12Z)/18:1(9Z)/18:2(9Z,12Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0052546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2190-22-9 | |
Record name | Triglyceride LOL,sn | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2190-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triglyceride LOL,sn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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